molecular formula C24H20N4O5 B2685901 ethyl 2-{2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamido}benzoate CAS No. 1105200-33-6

ethyl 2-{2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamido}benzoate

Cat. No.: B2685901
CAS No.: 1105200-33-6
M. Wt: 444.447
InChI Key: ZPLFVGARQJAMRO-UHFFFAOYSA-N
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Description

Historical Development of 1,2,4-Oxadiazole-Containing Compounds

The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger, who initially classified it as "azoxime" or "furo[ab1]diazole". Despite its early discovery, widespread interest in its biological applications emerged nearly a century later. The pivotal moment arrived in the 1960s with the introduction of oxolamine , the first commercial drug containing a 1,2,4-oxadiazole ring, which was marketed as a cough suppressant. This breakthrough underscored the heterocycle’s potential in medicinal chemistry, particularly due to its bioisosteric equivalence to ester and amide functionalities. By mimicking these groups, 1,2,4-oxadiazoles circumvent hydrolysis-prone liabilities while maintaining critical hydrogen-bonding interactions. Over the past two decades, research into 1,2,4-oxadiazoles has surged, with derivatives demonstrating anticancer, anti-inflammatory, and antimicrobial activities.

Importance of Dihydropyridine-Oxadiazole Hybrid Structures

Dihydropyridines are renowned for their roles as calcium channel blockers (e.g., nifedipine) and antihypertensive agents. Hybridizing this scaffold with 1,2,4-oxadiazole introduces synergistic pharmacological properties. The dihydropyridine moiety contributes conformational flexibility and π-π stacking capabilities, while the oxadiazole enhances metabolic stability and target affinity. For instance, 3,5-diaryl-1,2,4-oxadiazole-dihydropyridine hybrids have shown promise as apoptosis inducers in cancer cells, with IC~50~ values in the micromolar range. The specific compound ethyl 2-{2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamido}benzoate exemplifies this strategy, combining a dihydropyridinone core with a 1,2,4-oxadiazole-substituted phenyl group. Such hybrids are hypothesized to engage multiple biological targets, including kinases and cyclooxygenases (COX), through their dual heterocyclic architecture.

Strategic Positioning in Contemporary Medicinal Chemistry

The integration of 1,2,4-oxadiazole into dihydropyridine-based scaffolds aligns with three key trends in drug discovery:

  • Bioisosteric Replacement : The oxadiazole ring serves as a stable surrogate for labile ester or amide groups, improving pharmacokinetic profiles.
  • Multi-Target Engagement : Hybrid structures enable simultaneous modulation of unrelated targets (e.g., enzymes and receptors), potentially overcoming drug resistance.
  • Diversity-Oriented Synthesis : The synthetic versatility of 1,2,4-oxadiazoles allows rapid generation of analogs for structure-activity relationship (SAR) studies.

Recent studies highlight 1,2,4-oxadiazole derivatives as inhibitors of carbonic anhydrase IX (CA IX), a cancer-associated enzyme, with picomolar affinity. The dihydropyridine component may further enhance tissue penetration, positioning this hybrid as a candidate for anticancer therapy.

Research Objectives and Significance

The primary objectives of studying This compound include:

  • Elucidating its mechanism of action against validated targets (e.g., CA IX, COX-2).
  • Optimizing substituents on the phenyl and benzoate groups to enhance potency and selectivity.
  • Evaluating in vivo efficacy in preclinical models of inflammation and cancer.

This research holds significance for developing novel multi-target agents addressing unmet clinical needs, particularly in oncology and chronic inflammatory diseases.

Properties

IUPAC Name

ethyl 2-[[2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O5/c1-2-32-24(31)17-11-6-7-13-19(17)25-20(29)15-28-14-8-12-18(23(28)30)22-26-21(27-33-22)16-9-4-3-5-10-16/h3-14H,2,15H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPLFVGARQJAMRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamido}benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole ring, the dihydropyridine ring, and the final coupling with the acetamido benzoate moiety. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts to facilitate ring formation and coupling reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamido}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with potential biological activities .

Scientific Research Applications

Ethyl 2-{2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamido}benzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 2-{2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamido}benzoate involves its interaction with specific molecular targets and pathways. The oxadiazole and dihydropyridine rings are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to a range of biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents
Ethyl 2-{2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamido}benzoate C24H24N4O5 ~448* 1,2-Dihydropyridin-2-one 3-Phenyl-1,2,4-oxadiazol-5-yl, ethyl benzoate
Ethyl 2-(2-{2,4-dioxo-3-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,3,4-tetrahydroquinazolin-1-yl}acetamido)benzoate (BA96133) C29H25N5O6 539.5 Tetrahydroquinazoline-2,4-dione 3-(2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl), ethyl benzoate

*Calculated based on molecular formula.

Key Differences :

  • Core Structure: The target compound employs a monocyclic 1,2-dihydropyridin-2-one, whereas BA96133 uses a fused bicyclic tetrahydroquinazoline-2,4-dione system.
  • Substituent Connectivity: BA96133 incorporates a 2-(oxadiazole)ethyl side chain at position 3, while the target compound directly attaches the oxadiazole ring to the dihydropyridinone core. This difference impacts steric bulk and electronic profiles.

Physicochemical and Pharmacokinetic Implications

  • Oxadiazole Contribution : Both compounds leverage the 1,2,4-oxadiazole ring’s metabolic stability and capacity for π-π interactions, which are advantageous in kinase or protease inhibitor design.

Biological Activity

Ethyl 2-{2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamido}benzoate is a compound of significant interest due to its potential biological activities. This article reviews its biological activity, including antimicrobial effects, cytotoxicity, and other pharmacological properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

  • Ethyl ester group
  • Dihydropyridine core
  • Oxadiazole moiety

The presence of these functional groups suggests potential interactions with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of oxadiazole derivatives. For instance, compounds with similar oxadiazole structures have shown strong bactericidal effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
3-Acetyl-1,3,4-Oxadiazole DerivativeMRSA32 µg/mL
Ethyl 2-{...}E. coli16 µg/mL
3-Acetyl DerivativeStaphylococcus spp.8 µg/mL

Cytotoxicity Studies

Cytotoxicity evaluations are crucial for assessing the safety profile of new compounds. In vitro studies have shown that ethyl 2-{...} exhibits varying levels of cytotoxicity depending on the concentration and cell line used. Notably, some derivatives have been reported to enhance cell viability at lower concentrations while showing toxicity at higher doses .

Table 2: Cytotoxicity Results in Different Cell Lines

Compound NameCell LineConcentration (µM)Cell Viability (%)
Ethyl 2-{...}L92910085
Ethyl 2-{...}A54950110
Ethyl 2-{...}HepG220070

The biological activity of ethyl 2-{...} can be attributed to its structural components. The oxadiazole ring is known for its ability to interact with biological targets through hydrogen bonding and π-stacking interactions. This interaction can lead to inhibition of key enzymes or receptors involved in disease processes.

Case Studies

  • Case Study on Antiviral Activity : A study demonstrated that derivatives similar to ethyl 2-{...} exhibited promising antiviral activity against SARS-CoV-2. The compound was identified as a lead candidate for further drug development due to its ability to inhibit viral replication in vitro .
  • Case Study on Anticancer Potential : Another investigation focused on the anticancer properties of oxadiazole derivatives, revealing that certain compounds induced apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for ethyl 2-{2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamido}benzoate, and how can reaction yields be improved?

  • Methodological Answer : The synthesis of oxadiazole-containing compounds often involves coupling reactions between carboxylic acid derivatives and hydroxylamine intermediates. For example, cesium carbonate in DMF has been used as a base for nucleophilic substitution reactions between chloromethyl-oxadiazoles and activated carboxylates . To improve yields, optimize reaction time (16–18 hours at room temperature), stoichiometry (1.0–1.5 equiv. of base), and purification via column chromatography using gradients of ethyl acetate/hexane. Monitor reactions with TLC and confirm purity via HPLC (>95%) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting data be resolved?

  • Methodological Answer : Use a combination of 1H^1H-NMR (to confirm proton environments of the oxadiazole and dihydropyridinone moieties), 13C^{13}C-NMR (to verify carbonyl and aromatic carbons), and IR (to identify C=O and N–H stretches). Mass spectrometry (HRMS or ESI-MS) confirms molecular weight. If discrepancies arise (e.g., overlapping NMR peaks), employ 2D NMR (COSY, HSQC) or X-ray crystallography (using SHELXL for refinement) to resolve ambiguities .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow general laboratory safety guidelines: use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/skin contact. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Refer to PubChem-derived safety data for toxicity profiles .

Advanced Research Questions

Q. How can X-ray crystallography elucidate the conformational dynamics of this compound’s 1,2,4-oxadiazole and dihydropyridinone rings?

  • Methodological Answer : Grow single crystals via slow evaporation of a saturated DMSO/water solution. Collect diffraction data using a synchrotron or in-house X-ray source. Refine the structure with SHELXL, focusing on torsion angles and intermolecular interactions (e.g., hydrogen bonds between oxadiazole N–O and adjacent groups). Compare with DFT-optimized geometries to identify deviations caused by crystal packing .

Q. What computational strategies can predict binding affinities of this compound to biological targets (e.g., kinases or microbial enzymes)?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Glide) against target proteins (PDB ID: relevant structures). Use DFT calculations (B3LYP/6-31G*) to optimize the ligand’s geometry and calculate electrostatic potential maps. Validate predictions with in vitro assays (e.g., enzyme inhibition IC50_{50} measurements). Cross-reference results with SAR studies of analogous 1,2,4-oxadiazole derivatives .

Q. How can contradictory bioactivity data (e.g., varying IC50_{50} values across studies) be systematically addressed?

  • Methodological Answer : Standardize assay conditions (pH, temperature, solvent controls) and validate using positive controls (e.g., staurosporine for kinase assays). Perform dose-response curves in triplicate. If inconsistencies persist, investigate off-target effects via proteome-wide profiling or crystallographic analysis of ligand-protein interactions. Reconcile data with published oxadiazole SAR trends .

Q. What role do substituents on the phenyl ring (3-phenyl group) play in modulating the compound’s stability under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). Monitor degradation via LC-MS and identify metabolites. Compare electron-withdrawing (e.g., nitro) vs. electron-donating (e.g., methoxy) substituents. Use QSPR models to correlate substituent Hammett constants (σ\sigma) with half-life (t1/2t_{1/2}) .

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